{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol, ethyl bromoacetate, and thiophene-2-carboxylic acid.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiophene rings are replaced with other substituents using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
1-[2-(2-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their substituents and biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring but have different functional groups and applications.
Methoxyphenoxy Derivatives: Compounds like 2-methoxyphenol and 2-methoxyphenoxyacetic acid share the methoxyphenoxy group but differ in their overall structure and properties.
Properties
Molecular Formula |
C22H19NO3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H19NO3S/c1-25-19-9-4-5-10-20(19)26-13-12-23-15-17(16-7-2-3-8-18(16)23)22(24)21-11-6-14-27-21/h2-11,14-15H,12-13H2,1H3 |
InChI Key |
CSTJASMLGHUGHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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